

N-alkylation of 1H-indole-2,3-dione using 1bromohexadecane

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Compound of Interest

Compound Name: 1-hexadecyl-1H-indole-2,3-dione

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Application Notes and Protocols

Topic: N-alkylation of 1H-indole-2,3-dione using 1-bromohexadecane

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Introduction

1H-indole-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and drug development. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] N-alkylation of the isatin core is a critical synthetic step for diversifying the structure and modulating its pharmacological profile. The introduction of long alkyl chains, such as a hexadecyl group, can significantly enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.

This document provides a detailed protocol for the N-alkylation of 1H-indole-2,3-dione with 1-bromohexadecane to synthesize **1-hexadecyl-1H-indole-2,3-dione**. The procedure employs potassium carbonate as a base in N,N-dimethylformamide (DMF), a common and effective method for such transformations.[2]

Reaction Scheme



The overall reaction involves the deprotonation of the isatin nitrogen followed by a nucleophilic substitution (SN2) reaction with 1-bromohexadecane.

Caption: Chemical scheme for the N-alkylation of isatin.

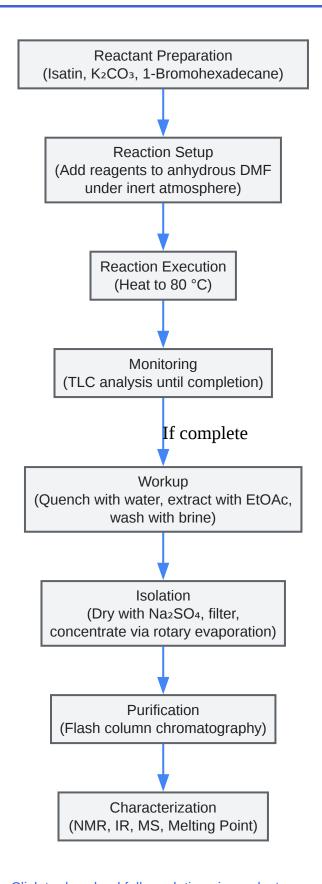
Experimental Protocol

- 1. Materials and Reagents:
- 1H-indole-2,3-dione (Isatin) (FW: 147.13 g/mol)
- 1-Bromohexadecane (FW: 305.34 g/mol)
- Anhydrous Potassium Carbonate (K₂CO₃) (FW: 138.21 g/mol), finely ground
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc)
- Hexanes
- Brine (saturated aq. NaCl)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Deionized Water
- 2. Equipment:
- Round-bottom flask with a magnetic stir bar
- Reflux condenser and heating mantle
- Inert atmosphere setup (Nitrogen or Argon)
- Separatory funnel
- Rotary evaporator



- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Standard laboratory glassware
- 3. Procedure:
- To a dry round-bottom flask under an inert atmosphere, add 1H-indole-2,3-dione (1.0 eq.).
- Add anhydrous potassium carbonate (2.0 eq.).
- Add anhydrous DMF to the flask to create a 0.2 M solution with respect to the isatin.
- Stir the suspension at room temperature for 15 minutes.
- Add 1-bromohexadecane (1.2 eq.) to the mixture dropwise.
- Heat the reaction mixture to 80 °C and stir vigorously.
- Monitor the reaction progress using TLC (e.g., 3:1 Hexanes/EtOAc eluent). The reaction is typically complete within 12-24 hours.
- After completion, cool the mixture to room temperature and pour it into a beaker containing cold deionized water.
- Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
- Combine the organic layers and wash with deionized water, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by flash column chromatography on silica gel, using a
 gradient of hexanes and ethyl acetate as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield 1hexadecyl-1H-indole-2,3-dione as a solid.





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Caption: Experimental workflow for the synthesis of **1-hexadecyl-1H-indole-2,3-dione**.



Data Presentation

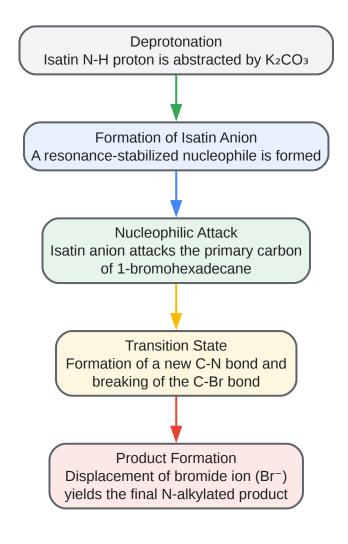
The following table summarizes representative data for the synthesis of **1-hexadecyl-1H-indole-2,3-dione**. (Disclaimer: The following data are illustrative and represent typical expected values for this class of compound. Actual results may vary.)

Parameter	Value
Product Name	1-Hexadecyl-1H-indole-2,3-dione
CAS Number	28035-35-0[3]
Molecular Formula	C24H37NO2[3]
Molecular Weight	371.56 g/mol
Appearance	Orange to red solid
Yield	85-95%
Melting Point	68-72 °C
¹H NMR (400 MHz, CDCl₃)	δ 7.65-7.55 (m, 2H), 7.15 (t, 1H), 6.90 (d, 1H), 3.75 (t, 2H), 1.70 (p, 2H), 1.40-1.20 (m, 26H), 0.88 (t, 3H)
¹³ C NMR (100 MHz, CDCl ₃)	δ 183.5, 158.0, 150.5, 138.5, 125.0, 123.5, 117.5, 110.0, 40.5, 32.0, 29.8, 29.7, 29.6, 29.5, 29.4, 29.2, 27.0, 22.8, 14.2
FT-IR (KBr, cm ⁻¹)	2920, 2850 (C-H stretch), 1735 (C=O, ketone), 1610 (C=O, amide), 1465 (C=C aromatic)

Reaction Mechanism

The reaction proceeds via a two-step SN2 mechanism. First, the base (potassium carbonate) deprotonates the acidic N-H proton of the isatin ring to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromohexadecane and displacing the bromide leaving group to form the N-alkylated product.





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Caption: Logical steps of the SN2 N-alkylation reaction mechanism.

Conclusion

This protocol outlines a reliable and high-yielding method for the synthesis of **1-hexadecyl-1H-indole-2,3-dione**. The procedure is suitable for researchers in synthetic chemistry and drug discovery who require access to lipophilic isatin derivatives for further investigation. The straightforward nature of the reaction, coupled with simple purification techniques, makes it an accessible transformation for generating novel molecular entities based on the isatin scaffold.

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